molecular formula C15H13ClN2OS B5746195 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5746195
M. Wt: 304.8 g/mol
InChI Key: ZPRSTWDUKPDLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then further metabolized to provide energy and building blocks for cancer cell growth and proliferation. By inhibiting glutaminase, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide disrupts the metabolic pathways of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have significant biochemical and physiological effects in cancer cells. This compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a reduction in cellular energy and growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potency as a glutaminase inhibitor. This compound has been shown to have a high level of selectivity for glutaminase, making it an effective tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of using 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide treatment. Additionally, the potential of this compound as a therapeutic agent for other diseases such as hypertension and diabetes warrants further investigation. Finally, the development of more effective formulations of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide that improve its solubility and bioavailability could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a multi-step process that involves the reaction of 4-methylbenzenesulfonamide with thionyl chloride to form 4-methylbenzenesulfonyl chloride. This compound is then reacted with 2-chlorobenzoyl chloride to form 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by blocking glutamine metabolism, which is essential for the survival and proliferation of cancer cells. In addition, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has also been studied for its potential as a treatment for other diseases such as hypertension and diabetes.

properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSTWDUKPDLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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